7-(4-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(4-Fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenyl, phenyl, and propylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which can then undergo cyclization with a suitable sulfur-containing reagent to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other substituents.
Substitution: The fluorophenyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
7-(4-Fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents, such as:
- 5-(4-Fluorophenyl)-4-(propylsulfanyl)thieno[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and propylsulfanyl groups can enhance its stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H18FN3S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-5-phenyl-4-propylsulfanylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H18FN3S/c1-2-12-26-21-19-18(15-6-4-3-5-7-15)13-25(20(19)23-14-24-21)17-10-8-16(22)9-11-17/h3-11,13-14H,2,12H2,1H3 |
InChI Key |
KPZUIXJPVZPFRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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